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hydrochloride

Cat. No.: B159693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with

selective cytotoxic effects on specific immune cell populations. Its ability to induce programmed

cell death has made it a valuable tool in immunological research, particularly for studying the

functions of cytotoxic T lymphocytes and natural killer (NK) cells. This technical guide provides

an in-depth overview of LLME, including its synonyms, chemical properties, and detailed

experimental protocols for its use in cell-based assays. Furthermore, it elucidates the key

signaling pathways influenced by LLME, providing a molecular basis for its biological activities.

Chemical Identifiers and Synonyms
A comprehensive understanding of a chemical entity begins with its various identifiers and

synonyms, which are crucial for accurate literature searches and procurement.
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Identifier Type Value

Chemical Name L-Leucyl-L-leucine methyl ester hydrochloride

CAS Number 6491-83-4

PubChem CID 15598024

Molecular Formula C13H27ClN2O3

Molecular Weight 294.82 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-

methylpentanoyl]amino]-4-

methylpentanoate;hydrochloride

Common Synonyms:

LLME

Leu-Leu-OMe hydrochloride

H-Leu-Leu-OMe HCl

Methyl L-leucyl-L-leucinate hydrochloride

Leucylleucine methyl ester hydrochloride

Mechanism of Action
LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates

within the acidic environment of lysosomes. Inside the lysosome, the enzyme Dipeptidyl

Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a

membranolytic product.[1][2] This polymer disrupts the integrity of the lysosomal membrane,

leading to the release of lysosomal contents, including various cathepsins, into the cytosol.[3]

[4] The cytosolic cathepsins then initiate a cascade of events culminating in programmed cell

death, primarily through the activation of caspases.[5][6]

Experimental Protocols
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Induction of Apoptosis in Cell Lines
This protocol, adapted from Uhl et al., describes a method to induce apoptosis in various cell

lines using LLME and to quantify cell death.

Materials:

L-Leucyl-L-leucine methyl ester hydrochloride (LLME)

Cell line of interest (e.g., U-937, THP-1, HeLa)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete

culture medium and allow them to adhere overnight.

LLME Treatment: Prepare a stock solution of LLME in sterile water or PBS. Dilute the stock

solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM

to 2.5 mM).

Remove the culture medium from the cells and add the LLME-containing medium. Incubate

the cells for a specified period (e.g., 4 to 24 hours).

Cell Harvesting: After incubation, collect the cells, including any floating cells, by

centrifugation.

Staining: Wash the cells once with cold PBS and then resuspend them in 1X Annexin V

binding buffer.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

instructions.

Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive cells are considered apoptotic, while cells positive for both Annexin V and PI are

considered late apoptotic or necrotic.

Lysosome Immunoprecipitation (Lyso-IP) to Assess
LRRK2 Activity
This protocol is based on the methodology described by Bonet-Ponce et al. and is used to

assess the recruitment of Leucine-rich repeat kinase 2 (LRRK2) and the phosphorylation of its

substrate, Rab10, on lysosomes following LLME-induced lysosomal damage.

Materials:

Cells expressing TMEM192-3xHA (for lysosomal immunoprecipitation)

LLME

Anti-HA magnetic beads

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

protease and phosphatase inhibitors)

Wash buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)

Antibodies: anti-LRRK2, anti-phospho-Rab10 (pT73), anti-LAMP1 (lysosomal marker)

SDS-PAGE and western blotting reagents

Procedure:

Cell Treatment: Culture TMEM192-3xHA expressing cells to confluency. Treat the cells with 1

mM LLME for 1 hour to induce lysosomal damage.
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Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

Lysosome Immunoprecipitation: Incubate the cell lysate with anti-HA magnetic beads

overnight at 4°C with gentle rotation to capture lysosomes.

Washing: Wash the beads three times with wash buffer to remove non-specific binding.

Elution: Elute the immunoprecipitated lysosomes from the beads by boiling in SDS-PAGE

sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a

PVDF membrane.

Probe the membrane with primary antibodies against LRRK2, phospho-Rab10 (pT73), and

LAMP1.

Incubate with appropriate secondary antibodies and visualize the protein bands using a

chemiluminescence detection system. The levels of LRRK2 and phospho-Rab10 in the

LAMP1-positive fraction indicate their association with the lysosome.

Signaling Pathways
LLME-Induced Apoptotic Pathway
LLME triggers a specific cascade of events leading to apoptosis, primarily in immune cells rich

in Dipeptidyl Peptidase I. The pathway involves lysosomal destabilization and the subsequent

activation of the caspase cascade.
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LRRK2 Activation Pathway in Response to Lysosomal
Damage
Recent studies have shown that lysosomal damage induced by agents like LLME can activate

LRRK2, a kinase implicated in Parkinson's disease. This activation involves the recruitment of

LRRK2 to the lysosomal membrane and subsequent phosphorylation of its substrates.
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LRRK2 Activation by Lysosomal Damage

Conclusion
L-Leucyl-L-leucine methyl ester hydrochloride is a powerful research tool for selectively

depleting cytotoxic lymphocyte populations and for studying the cellular consequences of

lysosomal damage. The detailed protocols and pathway diagrams provided in this guide offer a

solid foundation for researchers and drug development professionals to effectively utilize LLME

in their studies and to further explore its therapeutic potential. A thorough understanding of its

mechanism of action is critical for the design of robust experiments and the accurate

interpretation of results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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